molecular formula C15H16Si B12601811 Methylidenebis(2-methylphenyl)silane CAS No. 646522-53-4

Methylidenebis(2-methylphenyl)silane

Cat. No.: B12601811
CAS No.: 646522-53-4
M. Wt: 224.37 g/mol
InChI Key: UUTNYOPRGAEYGE-UHFFFAOYSA-N
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Description

Methylidenebis(2-methylphenyl)silane is an organosilicon compound with the chemical formula C15H18Si It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylidenebis(2-methylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with dichloromethylsilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

2C6H4(CH3)MgBr+CH2(SiCl2)C6H4(CH3)2Si(CH2)+2MgBrCl2 \text{C}_6\text{H}_4(\text{CH}_3)\text{MgBr} + \text{CH}_2(\text{SiCl}_2) \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)_2\text{Si}(\text{CH}_2) + 2 \text{MgBrCl} 2C6​H4​(CH3​)MgBr+CH2​(SiCl2​)→C6​H4​(CH3​)2​Si(CH2​)+2MgBrCl

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methylidenebis(2-methylphenyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the silicon atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., methanol, ethanol)

Major Products Formed

    Oxidation: Silanol (RSiOH), siloxane (RSiOSiR)

    Reduction: Silane derivatives (RSiH3)

    Substitution: Halosilanes (RSiX3), alkoxysilanes (RSi(OR)3)

Scientific Research Applications

Methylidenebis(2-methylphenyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers. It is also employed in the development of new catalysts and reagents.

    Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives. It is also used in the electronics industry for the fabrication of semiconductors and other electronic components.

Mechanism of Action

The mechanism of action of methylidenebis(2-methylphenyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The compound’s unique structure enables it to act as a cross-linking agent, enhancing the mechanical and thermal properties of materials. Additionally, its ability to form stable complexes with metals makes it useful in catalysis and other chemical processes.

Comparison with Similar Compounds

Methylidenebis(2-methylphenyl)silane can be compared with other similar compounds, such as:

    Tetramethylsilane (TMS): A simpler silane compound with four methyl groups attached to silicon. Unlike this compound, TMS is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy.

    Phenylsilane: Contains a phenyl group attached to silicon. It is less complex than this compound and is used in various organic synthesis reactions.

    Dimethylphenylsilane: Similar to this compound but with two methyl groups and one phenyl group attached to silicon. It is used in the synthesis of organosilicon compounds and as a reducing agent.

The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and reactivity compared to other silane compounds.

Properties

CAS No.

646522-53-4

Molecular Formula

C15H16Si

Molecular Weight

224.37 g/mol

IUPAC Name

methylidene-bis(2-methylphenyl)silane

InChI

InChI=1S/C15H16Si/c1-12-8-4-6-10-14(12)16(3)15-11-7-5-9-13(15)2/h4-11H,3H2,1-2H3

InChI Key

UUTNYOPRGAEYGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[Si](=C)C2=CC=CC=C2C

Origin of Product

United States

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